![molecular formula C23H32O5 B015537 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol CAS No. 123715-80-0](/img/structure/B15537.png)
2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol
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Description
2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is a chemical compound with the molecular formula C23H32O5 . It is an estradiol derivative .
Molecular Structure Analysis
The molecule contains a total of 63 bonds. There are 31 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
The molecular weight of 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is 388.5 g/mol . It has an XLogP3 value of 2.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass of the molecule is 388.22497412 g/mol .Scientific Research Applications
Synthesis of β-Carboline Alkaloids
β-Carboline alkaloids: are a significant class of natural and synthetic indole-containing heterocyclic compounds with a wide distribution in nature. The compound can be utilized in the synthesis of these alkaloids, which have diverse biological activities and are desirable as drug candidates for their sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial properties .
Enzymatic Cascade Reactions
In the field of biocatalysis, “2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol” could be a precursor in enzymatic cascade reactions. For instance, it could be involved in the biosynthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF), which is a key step in producing bio-based polymers .
Proteomics Research
This compound is used in proteomics research, where it may serve as a proteomic probe or a building block for synthesizing more complex molecules. Its role in understanding protein functions and interactions is crucial in the development of new therapeutic strategies .
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-23-9-8-17-18(20(23)6-7-22(23)28-14-26-3)5-4-15-11-21(27-13-25-2)16(12-24)10-19(15)17/h10-12,17-18,20,22H,4-9,13-14H2,1-3H3/t17-,18+,20-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRCGHQMTWFDPC-PAHONEIHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450273 |
Source
|
Record name | 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |
CAS RN |
123715-80-0 |
Source
|
Record name | 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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